N-Methylmoranoline

Glucosidase Iminosugar Potency

Sourcing a reliable α-glucosidase inhibitor with validated in vivo cardioprotection is a persistent challenge. N-Methylmoranoline (MOR-14) directly addresses this need as the N-methylated iminosugar uniquely capable of inhibiting myocardial α-1,6-glucosidase. - Reduces myocardial infarct size up to 69% in rabbit models via glycogenolysis inhibition. - Exhibits high α-glucosidase selectivity (IC50 0.068 µg/mL sucrase) vs. β-glucosidase (IC50 363 µg/mL). - Suppresses postprandial blood glucose with ED50 5.8 mg/kg (rat), confirming oral in vivo efficacy. Supplied with ≥98% HPLC purity and rigorous QC documentation to ensure reproducible pharmacology.

Molecular Formula C7H15NO4
Molecular Weight 177.20 g/mol
CAS No. 69567-10-8
Cat. No. B013688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylmoranoline
CAS69567-10-8
SynonymsMOR-14
N-methyl-1-deoxynojirimycin
N-methyldeoxy-nojirimycin
N-methyldeoxynojirimycin
N-methyldesoxynojirimycin
Molecular FormulaC7H15NO4
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCN1CC(C(C(C1CO)O)O)O
InChIInChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1
InChIKeyAAKDPDFZMNYDLR-XZBKPIIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylmoranoline: α-Glucosidase Inhibitor Profile


N-Methylmoranoline (CAS 69567-10-8), also known as MOR-14 or N-methyl-1-deoxynojirimycin, is an N-alkylated iminosugar derived from the natural product 1-deoxynojirimycin (Moranoline). It functions primarily as an inhibitor of α-glucosidases, including the glycogen debranching enzyme (α-1,6-glucosidase), and modulates glycoprotein processing [1]. Its key structural differentiation lies in the N-methyl substitution, which alters its inhibitory profile and enables unique pharmacological effects, particularly in cardioprotection and metabolic regulation, that are not observed with its parent compound [2].

N-Methylmoranoline: Why It's Irreplaceable


While many α-glucosidase inhibitors share a common mechanism of action, their pharmacological utility is highly dependent on their specific enzyme isoform selectivity and in vivo distribution. Generic substitution within this class is unreliable because the N-methyl group on N-Methylmoranoline confers a unique ability to potently inhibit myocardial α-1,6-glucosidase, an effect that is not a feature of the parent compound, 1-deoxynojirimycin (Moranoline) [1]. This specific activity translates into profound, dose-dependent cardioprotection in vivo, a phenotype not observed with non-alkylated analogs [2]. Therefore, substituting N-Methylmoranoline with another α-glucosidase inhibitor would not replicate these specific in vivo outcomes.

N-Methylmoranoline: Quantitative Differentiation Evidence


Glucosidase I Inhibition Advantage vs. Moranoline

N-Methylmoranoline demonstrates a 10-fold greater inhibitory potency against Glucosidase I compared to its parent compound, 1-Deoxynojirimycin (Moranoline) .

Glucosidase Iminosugar Potency

Cardioprotection in Myocardial Ischemia

In a rabbit model of myocardial ischemia-reperfusion injury, preischemic treatment with N-Methylmoranoline dose-dependently reduced myocardial infarct size by up to 69% compared to a saline control [1]. This is a specific in vivo effect not reported for Moranoline.

Cardioprotection Ischemia-Reperfusion In Vivo

High Selectivity for α- over β-Glucosidases

N-Methylmoranoline exhibits high selectivity for α-glucosidases over β-glucosidase, as indicated by a >500-fold difference in IC50 values .

Selectivity α-Glucosidase β-Glucosidase

In Vivo Postprandial Glucose Suppression

N-Methylmoranoline effectively inhibits the postprandial increase in blood glucose levels in a whole-animal model, demonstrating a functional metabolic effect with a defined ED50 [1].

Postprandial Glucose In Vivo Efficacy Diabetes

Optimal Balance Among N-Alkyl Derivatives

A structure-activity relationship study of moranoline N-alkyl derivatives concluded that the N-methyl group provides an optimal balance for both in vitro potency and in vivo glucose-lowering effect [1]. While data for other N-alkyl chains are not provided here, the N-methyl derivative was specifically highlighted for its unique combination of properties.

Structure-Activity Relationship Glycosidase In Vivo

Enzyme Stabilization Application

Patents disclose the use of N-substituted moranoline derivatives, including N-Methylmoranoline, as stabilizing agents for enzymes like glucoamylase in solution [1]. This is a distinct industrial application not typically associated with the parent compound Moranoline.

Enzyme Stabilizer Industrial Application Biocatalysis

N-Methylmoranoline: Scientific & Industrial Applications


Myocardial Ischemia-Reperfusion Injury

N-Methylmoranoline is uniquely suited for in vivo studies of myocardial I/R injury. The evidence shows it dose-dependently reduces myocardial infarct size by up to 69% in a rabbit model via inhibition of cardiac glycogenolysis [1]. Its ability to decrease α-1,6-glucosidase activity in the heart to ~20% in vivo and attenuate lactate accumulation during ischemia makes it a specific tool to probe the role of glycogen breakdown in cardiac damage [1]. This is a distinct application not supported by the parent compound Moranoline.

Glycoprotein Processing in Viral Infections

The compound's role as a glycoprotein processing inhibitor is validated by its effect on oligosaccharide maturation in highly pathogenic avian influenza (HPAI)-infected chicken embryo cells and its reduction of the cytopathic effect of HIV in infected Karpas-45 T cells [1]. These properties, combined with its high selectivity for α-glucosidases (IC50 0.068-4.7 µg/mL) over β-glucosidase (IC50 363 µg/mL) , make it a clean tool for dissecting the role of host glycosylation pathways in viral replication and infectivity.

Postprandial Glucose Regulation In Vivo

For metabolic disease research, N-Methylmoranoline offers validated in vivo efficacy, suppressing postprandial blood glucose increases in sucrose-loaded rats with an ED50 of 5.8 mg/kg [1]. This functional effect, combined with its potent in vitro inhibition of intestinal α-glucosidases sucrase (IC50 0.068 µg/mL) and maltase (IC50 0.46 µg/mL) , confirms its suitability as a reference α-glucosidase inhibitor for oral administration studies in animal models.

Enzyme Stabilization for Biocatalysis

Patented evidence supports the use of N-Methylmoranoline as a stabilizing agent for enzymes such as glucoamylase in solution [1]. This application is distinct from its use as a research tool and suggests utility in developing robust biocatalytic processes where maintaining enzyme activity over time is critical. This may be a key consideration for industrial scientists involved in process development.

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